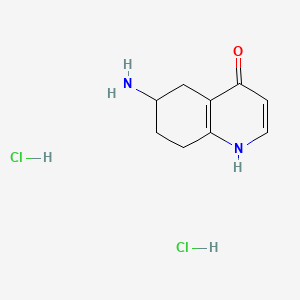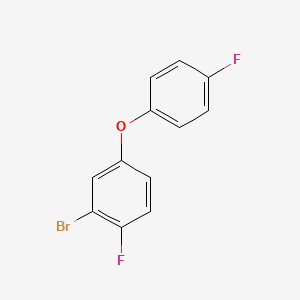
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol is a unique organic compound characterized by the presence of a cyclobutane ring substituted with difluoromethyl and sulfanylmethyl groups
Vorbereitungsmethoden
The synthesis of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol typically involves multiple steps, starting with the preparation of the cyclobutane ring One common method involves the cyclization of suitable precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, depending on the reagents and conditions used.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents employed.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: This compound may be used in biochemical studies to investigate the effects of difluoromethyl and sulfanylmethyl groups on biological systems.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can influence the compound’s reactivity and stability, while the sulfanylmethyl group may interact with specific enzymes or receptors. These interactions can lead to various biological effects, depending on the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(Difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol can be compared with similar compounds such as:
1-(2-Fluorophenyl)cyclobutan-1-ol: This compound has a fluorophenyl group instead of the difluoromethyl and sulfanylmethyl groups, leading to different chemical and biological properties.
2-(Difluoromethyl)cyclobutan-1-ol:
1-(sulfanylmethyl)cyclobutan-1-ol: Contains only the sulfanylmethyl group, making it less versatile compared to this compound.
These comparisons highlight the unique features of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C6H10F2OS |
|---|---|
Molekulargewicht |
168.21 g/mol |
IUPAC-Name |
1-(difluoromethyl)-3-(sulfanylmethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H10F2OS/c7-5(8)6(9)1-4(2-6)3-10/h4-5,9-10H,1-3H2 |
InChI-Schlüssel |
FZEAWVRWFVZOQJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(F)F)O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxyspiro[3.3]heptan-2-amine hydrochloride](/img/structure/B13483384.png)
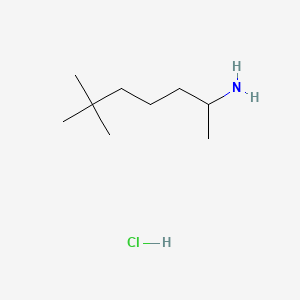

![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
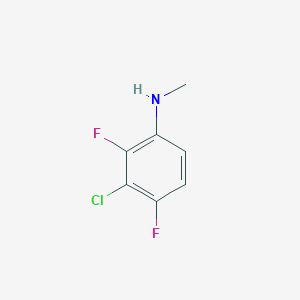
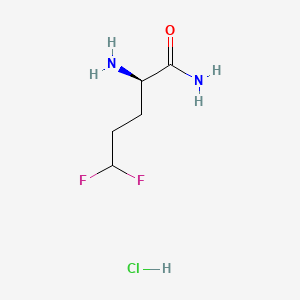
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
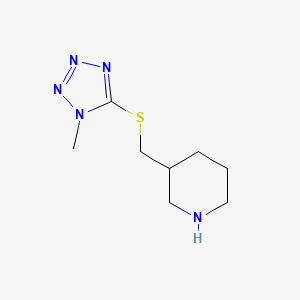
amine](/img/structure/B13483411.png)


